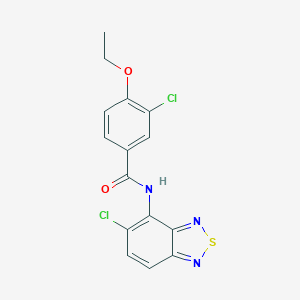![molecular formula C19H22ClN3O B251109 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251109.png)
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide, also known as CEP-1347, is a small molecule inhibitor that has been widely used in scientific research. It was initially developed as a potential treatment for Parkinson's disease, but its use has expanded to other areas of research due to its mechanism of action.
Mecanismo De Acción
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a protein kinase that is involved in cellular stress responses and apoptosis. By inhibiting JNK, this compound can prevent neuronal cell death and promote cell survival in conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It can also increase the expression of neurotrophic factors, which promote neuronal survival and growth. Additionally, this compound can increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in lab experiments is its specificity for the JNK pathway. This allows researchers to study the effects of JNK inhibition without affecting other signaling pathways. Additionally, this compound has been shown to be effective in animal models of neurodegenerative diseases, which makes it a useful tool for studying these conditions.
One limitation of using this compound is its potential toxicity. While it has been shown to be safe in animal studies, its effects in humans are not fully understood. Additionally, its mechanism of action may not be relevant in all conditions, which limits its applicability in certain research areas.
Direcciones Futuras
For the use of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide include studying its use in combination with other agents and in other areas of research.
Métodos De Síntesis
The synthesis of 4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-2-nitroaniline with 4-(4-ethylpiperazin-1-yl)aniline, followed by reduction with tin(II) chloride to form this compound. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. It has also been studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.
Propiedades
Fórmula molecular |
C19H22ClN3O |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O/c1-2-22-11-13-23(14-12-22)18-9-7-17(8-10-18)21-19(24)15-3-5-16(20)6-4-15/h3-10H,2,11-14H2,1H3,(H,21,24) |
Clave InChI |
MZHHQHDJNHIRME-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)






![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
